(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine (5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800430
InChI: InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)13)10-7-15-4-5-17-12(15)14-10/h2-7H,13H2,1H3
SMILES:
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol

(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine

CAS No.:

Cat. No.: VC17800430

Molecular Formula: C12H11N3OS

Molecular Weight: 245.30 g/mol

* For research use only. Not for human or veterinary use.

(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine -

Specification

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
IUPAC Name 5-imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyaniline
Standard InChI InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)13)10-7-15-4-5-17-12(15)14-10/h2-7H,13H2,1H3
Standard InChI Key STUOMPARAVXKPA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure integrates three key components:

  • Imidazo[2,1-b] thiazole: A bicyclic heterocycle formed by fusion of imidazole and thiazole rings. This scaffold is known for its electron-rich nature, enabling π-π stacking interactions with biological targets .

  • Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing to lipophilicity and influencing electronic properties through resonance effects .

  • Amine Linkage: A primary amine (-NH₂) bridges the imidazothiazole and methoxyphenyl moieties, providing a site for hydrogen bonding and derivatization .

The molecular formula is C₁₂H₁₀N₄OS, with a molecular weight of 183.23 g/mol . X-ray crystallography of analogous compounds reveals planar configurations in the imidazothiazole system, while the methoxyphenyl group adopts a perpendicular orientation to minimize steric hindrance .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra of related imidazothiazoles show distinct signals for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and amine protons (δ 5.1–5.3 ppm) .

  • Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 183.23, with fragmentation patterns indicating cleavage at the amine-thiazole bond .

Synthesis and Reaction Chemistry

Key Synthetic Pathways

The synthesis of (5-Imidazo[2,1-b][1, thiazol-6-yl-2-methoxyphenyl)amine involves multi-step strategies, often leveraging one-pot methodologies for efficiency :

Route 1: Cyclocondensation of Aminothiazoles

  • Starting Materials: 2-Aminothiazole derivatives react with dichloro-phenylethylidene sulfonamides under basic conditions.

  • Mechanism: Nucleophilic addition followed by cyclization yields the imidazothiazole core.

  • Functionalization: Subsequent coupling with methoxyphenylamine via Buchwald-Hartwig amination introduces the aromatic moiety .

Route 2: Direct Coupling of Preformed Rings

  • Imidazothiazole Synthesis: Prepared independently via Rh-catalyzed annulation of thioureas and α-haloketones.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling attaches the methoxyphenyl group to the amine-bearing carbon .

Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Reference
Cyclocondensation72–85≥95
Suzuki-Miyaura Coupling65–78≥90

Reactivity and Functionalization

The amine group participates in nucleophilic substitutions (e.g., acylations, alkylations), while the thiazole ring undergoes electrophilic aromatic substitution at the 5-position . Methoxy groups enhance electron density, directing reactions to meta positions on the phenyl ring .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 2.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) but improved in DMSO (>50 mg/mL), necessitating formulation strategies for in vivo studies .

Stability and Degradation

  • pH Stability: Stable under acidic conditions (pH 2–6) but degrades in alkaline environments (pH >8) via hydrolysis of the thiazole ring .

  • Thermal Stability: Decomposition onset at 215°C, as determined by TGA .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs exhibit potent cytotoxicity against pancreatic (MIA PaCa-2, IC₅₀ = 5.11–10.8 µM) and cervical (HeLa, IC₅₀ = 1.8–7.3 µM) cancer lines . Mechanistic studies suggest:

  • Microtubule Disruption: Binding to β-tubulin at the colchicine site, inhibiting polymerization (IC₅₀ = 0.86 µM) .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in SUIT-2 cells .

Table 2: Cytotoxicity of Selected Analogues

CompoundMIA PaCa-2 (µM)HeLa (µM)Mechanism
9c5.11 ± 0.92.6 ± 0.6Tubulin Inhibition
11o17.1 ± 1.13.6 ± 1.3DNA Intercalation

Antimicrobial Effects

Preliminary data indicate activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to membrane disruption via thiazole interactions .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the methoxy group with trifluoromethoxy enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 h) .

  • Prodrug Design: Phosphate prodrugs improve aqueous solubility by 20-fold, enabling intravenous administration .

Targeted Therapies

  • Kinase Inhibition: Analogues inhibit ALK5 (IC₅₀ = 1.2 nM) and CDK1 (IC₅₀ = 0.86 µM), positioning the compound as a dual kinase inhibitor .

  • Combination Therapies: Synergistic effects observed with paclitaxel (CI = 0.3–0.5) in pancreatic cancer models .

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